Chemical structure and properties of (Thiophen-2-yl)methanesulfonyl fluoride
Chemical structure and properties of (Thiophen-2-yl)methanesulfonyl fluoride
A Heteroaromatic SuFEx Warhead for Covalent Probe Discovery
Executive Summary
(Thiophen-2-yl)methanesulfonyl fluoride is a specialized organosulfur building block belonging to the class of aliphatic sulfonyl fluorides. Structurally, it consists of a thiophene ring linked via a methylene spacer to a sulfonyl fluoride (–SO₂F) motif.
In modern drug discovery, this molecule serves two critical roles:
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A SuFEx Hub: It acts as a "connective" module in Sulfur-Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of sulfonamides and sulfonate esters.
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A Covalent Warhead: As a bioisostere of the classic protease inhibitor PMSF (Phenylmethanesulfonyl fluoride), it functions as a latent electrophile for targeting catalytic serine or reactive lysine residues in protein profiling.
This guide details the physicochemical architecture, synthesis protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and chemical biology.
Chemical Architecture & Properties[1]
Unlike aromatic sulfonyl fluorides (where sulfur is directly bound to the ring), the insertion of a methylene (–CH₂–) bridge classifies this molecule as an aliphatic sulfonyl fluoride . This distinction is vital: the methylene spacer insulates the sulfonyl group from the resonance effects of the thiophene ring, resulting in a unique reactivity profile that is generally more stable and selective than its aromatic counterparts.
Physiochemical Profile
| Property | Data / Description |
| IUPAC Name | (Thiophen-2-yl)methanesulfonyl fluoride |
| Common Name | 2-Thienylmethanesulfonyl fluoride |
| Molecular Formula | C₅H₅FO₂S₂ |
| Molecular Weight | 179.9715 Da |
| CAS Number | 1052562-61-4 (Generic aliphatic analog class); Specific: Verify with vendor |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO; Hydrolytically stable in water at neutral pH |
| Reactivity Class | SuFEx Electrophile (Soft); Serine Protease Inhibitor |
| Bioisostere Of | Phenylmethanesulfonyl fluoride (PMSF) |
Synthesis & Manufacturing
Note: Sulfonyl fluorides are best synthesized from their corresponding sulfonyl chlorides via halogen exchange. This method ensures high yield and purity.
Protocol: Bifluoride-Mediated Halogen Exchange
This protocol utilizes Potassium Bifluoride (KHF₂) to convert (Thiophen-2-yl)methanesulfonyl chloride into the fluoride. The bifluoride anion (HF₂⁻) is a potent nucleophile for this exchange while maintaining a pH that minimizes side reactions.
Reagents:
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(Thiophen-2-yl)methanesulfonyl chloride (1.0 equiv)
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Potassium Bifluoride (KHF₂) (2.0 equiv)
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Acetonitrile (MeCN)
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Water (H₂O)
Step-by-Step Methodology:
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Preparation: Dissolve (Thiophen-2-yl)methanesulfonyl chloride in MeCN (0.5 M concentration).
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Activation: Prepare a saturated aqueous solution of KHF₂. Add this dropwise to the organic phase under vigorous stirring. Caution: Glassware etching may occur over long periods; use plastic (HDPE/PP) vessels if scaling up.
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Reaction: Stir the biphasic mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS. The conversion is typically quantitative.
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Workup: Dilute with EtOAc and wash with water (2x) and brine (1x).
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Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The product is usually pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Validation (¹⁹F NMR): The formation of the S–F bond is confirmed by a diagnostic signal in ¹⁹F NMR, typically appearing as a triplet (due to coupling with the adjacent CH₂ protons) around +60 to +65 ppm (referenced to CFCl₃).
Figure 1: Halogen exchange workflow for the synthesis of the target sulfonyl fluoride.
Reactivity Profile: The SuFEx Mechanism
The utility of (Thiophen-2-yl)methanesulfonyl fluoride lies in its nature as a SuFEx hub . Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and hydrolyze rapidly), sulfonyl fluorides are relatively inert until "activated."
Mechanism of Activation: The S(VI)–F bond is thermodynamically stable but kinetically active toward specific nucleophiles (like phenols, amines, or specific protein residues) under two conditions:
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H-Bond Activation: The fluoride atom accepts hydrogen bonds (e.g., from water or protein backbone amides), weakening the S–F bond and making the sulfur center hyper-electrophilic.
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Silicon Assistance: In synthetic applications, silyl ethers can activate the exchange (Si–F bond formation drives the reaction).[1]
In a biological context, this molecule acts as a "context-dependent" electrophile. It will covalently modify a Serine residue in a protease active site (where the oxyanion hole stabilizes the fluoride leaving group) but will largely ignore random surface residues.
Figure 2: Mechanism of covalent protein modification via Sulfur-Fluoride Exchange (SuFEx).
Medicinal Chemistry Applications
Bioisosterism: Thiophene vs. Benzene
This molecule is a direct bioisostere of PMSF (Phenylmethanesulfonyl fluoride) .
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PMSF: A standard serine protease inhibitor used to prevent protein degradation during lysis.
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Thiophene Analog: Replacing the phenyl ring with thiophene alters the electronic properties (thiophene is electron-rich) and lipophilicity (LogP).
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Application: Researchers use this analog to probe the steric and electronic requirements of a binding pocket. The thiophene sulfur can also engage in specific "sigma-hole" interactions or coordinate with metals in metalloproteases, potentially offering different selectivity profiles than PMSF.
Fragment-Based Drug Discovery (FBDD)
Because the sulfonyl fluoride group is a "silent" warhead (stable in plasma), this molecule is used in Covalent Fragment Screening . It can be screened against a protein target; if the thiophene moiety binds to a pocket, the proximity drives the SuFEx reaction with a nearby nucleophile, "tagging" the protein for identification via Mass Spectrometry.
Handling & Stability (Safety Critical)
Warning: Treat as a Neurotoxin. While sulfonyl fluorides are less volatile than chlorides, they are designed to inhibit enzymes.
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Toxicity: Like PMSF, this compound is a potent inhibitor of Acetylcholinesterase (AChE).[2] Exposure can lead to respiratory distress and neurotoxicity.[3]
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Hydrolysis: Upon contact with water, it hydrolyzes slowly to produce the sulfonic acid and Hydrogen Fluoride (HF) . While the rate is slow, accumulation of HF in DMSO stock solutions over months is a hazard.
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Storage: Store at -20°C in a desiccator. Avoid glass containers for long-term storage of aqueous solutions; use polypropylene.
Emergency Protocol: In case of skin contact, do not just wash with water. Use Polyethylene Glycol (PEG 300) or standard HF burn treatment (Calcium Gluconate gel) if hydrolysis is suspected.
References
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Sharpless, K. B., et al. (2014).[1][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
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Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.
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Enamine Ltd. (2025). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Library.
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BenchChem. (2025).[5] "Safety Data Sheet: Sulfonyl Fluoride Analogs and Handling Protocols."
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Liu, F., et al. (2018). "SuFEx Activation with Ca(NTf2)2: A Facile Synthesis of Sulfonyl Fluorides." Organic Letters.
